(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula CHNOSi. This compound is a derivative of pyrrolidin-2-one, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. It is classified as an organosilicon compound and is primarily utilized in organic synthesis due to its stability and reactivity, particularly in protecting hydroxyl groups during chemical reactions .
The synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the hydroxyl group in pyrrolidin-2-one using tert-butyldimethylsilyl chloride (TBDMSCl). The following steps outline the general synthetic route:
Industrial production mirrors these methods but operates on a larger scale, utilizing automated systems for reagent addition and reaction monitoring.
The molecular structure of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one features a pyrrolidine ring with a protected hydroxymethyl group. The tert-butyldimethylsilyl group serves as a bulky protecting group that enhances the compound's stability and steric hindrance, preventing unwanted reactions at the hydroxyl site. The presence of silicon in the TBDMS group contributes to its unique physical and chemical properties.
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one can participate in various chemical reactions:
The mechanism of action for (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one revolves around its role as a protecting group for hydroxyl functionalities. The bulky tert-butyldimethylsilyl group provides steric hindrance, which prevents undesired reactions at the protected site while allowing selective reactions at other positions within the molecule. Deprotection can be achieved under mild acidic or basic conditions, regenerating the free hydroxyl group for further reactivity .
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has significant applications in organic chemistry, particularly in:
The systematic IUPAC name for this compound is (5R)-5-[[(tert-Butyl)dimethylsilyl]oxymethyl]pyrrolidin-2-one. The prefix (5R) specifies the absolute (R)-configuration at the C5 stereocenter—a critical feature governing its three-dimensional structure and reactivity. This chiral center arises from the stereospecific substitution pattern on the pyrrolidinone ring, where the hydroxymethyl group (-CH₂OH) is modified to a silyl-protected ether [2] [3]. The TBDMS group, tert-butyldimethylsilyl, is a bulky trialkylsilyl substituent that influences conformational preferences and steric accessibility during reactions [8].
The compound has the molecular formula C₁₁H₂₃NO₂Si and a molecular weight of 229.39 g/mol. Key canonical representations encode its structural and stereochemical features:
C[C@H]1CCC(=O)N1OSi(C)(C)C(C)(C)C
NUPOYZPOLQAMAK-SECBINFHSA-N
[2] Property | Value |
---|---|
Molecular Formula | C₁₁H₂₃NO₂Si |
Molecular Weight | 229.39 g/mol |
Canonical SMILES | C[C@H]1CCC(=O)N1OSi(C)(C)C(C)(C)C |
InChIKey | NUPOYZPOLQAMAK-SECBINFHSA-N |
Topological Polar Surface Area (TPSA) | 38.3 Ų |
logP | 2.62 |
The InChIKey’s -SECBINFHSA-N
segment confirms the (R)-configuration, while the TPSA and logP values indicate moderate polarity and lipophilicity—properties imparted by the TBDMS group [2] [8].
While experimental crystallographic data for this specific compound is absent in the surveyed literature, its conformational behavior can be inferred from related silylated lactams. The pyrrolidin-2-one ring typically adopts an envelope conformation, with the C5 carbon (bearing the -CH₂OTBDMS substituent) displaced from the plane of the other four atoms. The bulky TBDMS group imposes steric constraints, favoring orientations where the tert-butyl moiety projects away from the lactam carbonyl to minimize steric clashes. Computational models suggest a gauche relationship between the C5 substituent and the adjacent ring protons, stabilizing the conformation through hyperconjugative effects [2].
The TBDMS group serves as a robust alcohol-protecting group, stable under basic conditions and selectively removable via acid-catalyzed hydrolysis or fluoride-based reagents (e.g., TBAF). This compound is typically synthesized by reacting (R)-5-(hydroxymethyl)pyrrolidin-2-one with TBDMSCl (tert-butyldimethylsilyl chloride) in the presence of a base like imidazole. The reaction proceeds via nucleophilic displacement at silicon, yielding the silyl ether [8].
Supplier | Purity | Price Range | Catalog Number |
---|---|---|---|
Pure Chemistry Scientific | 95% | $500/g | N/A |
BOC Sciences | >95% | Quote-based | 299372 |
Crysdot LLC | 95+% | Quote-based | CD42001546 |
Suppliers such as Pure Chemistry Scientific (USA), BOC Sciences, and Crysdot LLC offer gram-scale quantities, with purity typically exceeding 95%. The compound is shipped under ambient temperature and stored at 2–8°C under inert conditions to prevent desilylation [1] [2] [3]. Patent literature (e.g., WO-2020188299-A1, US-2020377479-A1) highlights its role in synthesizing antihyperglycemic agents and APOL1 inhibitors, underscoring its pharmaceutical relevance [2].
The molecule integrates two functional domains:
The TBDMS group’s tert-butyl moiety creates a hydrophobic shield around the C–O bond, sterically hindering nucleophiles and bases. This stability permits the compound’s use in reactions requiring moderately basic or nucleophilic conditions. However, the Si–O bond remains susceptible to strong acids (e.g., acetic acid) and fluoride ions, enabling targeted deprotection during synthesis [8].
This chiral building block is frequently incorporated into syntheses of complex bioactive molecules:
Patent Number | Therapeutic Area | Application |
---|---|---|
WO-2020188299-A1 | Hyperglycemia | Heteroaryl(heterocyclyl)methanol agents |
US-2020377479-A1 | APOL1-mediated kidney disease | Small-molecule inhibitors |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7